4-{3-benzyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}-2H-chromen-2-one

regioisomerism molecular design coumarin chemistry

4-{3-benzyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}-2H-chromen-2-one (CAS 951900-75-7, molecular formula C₁₉H₁₂N₄O₂S, molecular weight 360.4 g/mol) is a fully synthetic heterocyclic hybrid molecule that fuses a 2H-chromen-2-one (coumarin) nucleus at the 4-position with a 3-benzyl-substituted [1,2,4]triazolo[3,4-b][1,3,4]thiadiazole bicycle. This compound belongs to the broader class of triazolothiadiazole–coumarin conjugates, a family that has attracted research interest for their potential anticancer , antimicrobial, and enzyme-inhibitory properties.

Molecular Formula C19H12N4O2S
Molecular Weight 360.39
CAS No. 951900-75-7
Cat. No. B2808076
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-{3-benzyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}-2H-chromen-2-one
CAS951900-75-7
Molecular FormulaC19H12N4O2S
Molecular Weight360.39
Structural Identifiers
SMILESC1=CC=C(C=C1)CC2=NN=C3N2N=C(S3)C4=CC(=O)OC5=CC=CC=C54
InChIInChI=1S/C19H12N4O2S/c24-17-11-14(13-8-4-5-9-15(13)25-17)18-22-23-16(20-21-19(23)26-18)10-12-6-2-1-3-7-12/h1-9,11H,10H2
InChIKeyLMISFVBIFUASTN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-{3-benzyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}-2H-chromen-2-one (CAS 951900-75-7): Compound Class & Baseline Characterization


4-{3-benzyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}-2H-chromen-2-one (CAS 951900-75-7, molecular formula C₁₉H₁₂N₄O₂S, molecular weight 360.4 g/mol) is a fully synthetic heterocyclic hybrid molecule that fuses a 2H-chromen-2-one (coumarin) nucleus at the 4-position with a 3-benzyl-substituted [1,2,4]triazolo[3,4-b][1,3,4]thiadiazole bicycle . This compound belongs to the broader class of triazolothiadiazole–coumarin conjugates, a family that has attracted research interest for their potential anticancer [1], antimicrobial, and enzyme-inhibitory properties [2]. Unlike the more commonly reported 3-substituted coumarin isomers, this specific 4-substituted regioisomer places the fused heterocyclic system at the electron-deficient 4-position of the coumarin ring, which may alter its electronic distribution and binding interactions relative to position-3 analogs.

Why Generic Substitution of 4-{3-benzyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}-2H-chromen-2-one Is Not Advisable


The triazolothiadiazole–coumarin chemical space contains multiple regioisomeric and substituent-dependent variants that cannot be interchanged without altering biological readout. The position of coumarin attachment (C-3 vs. C-4) changes the electronic conjugation path and molecular shape, which in turn affects target binding. Evidence from the closely related 1,2,4-triazolyl coumarin series shows that minor structural modifications—such as arylideneamino vs. triazolothiadiazole cyclization or para-substituent variation—produce IC₅₀ shifts spanning over an order of magnitude in the same HCT116 colon cancer assay (4.363 µM for compound 4c vs. >100 µM for inactive analogs) [1]. Consequently, treating any triazolothiadiazole–coumarin hybrid as a functionally equivalent substitute for 4-{3-benzyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}-2H-chromen-2-one introduces uncontrolled risk in structure–activity relationship (SAR) studies, screening campaigns, or procurement for target-specific research programs.

Product-Specific Quantitative Differentiation Evidence for 4-{3-benzyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}-2H-chromen-2-one (CAS 951900-75-7)


Regioisomeric Differentiation: 4-Position vs. 3-Position Coumarin Attachment Alters Molecular Architecture

4-{3-benzyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}-2H-chromen-2-one is the 4-substituted coumarin regioisomer, in contrast to the more commonly synthesized 3-substituted series (e.g., 3-(3-benzyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2H-chromen-2-one). The 4-position on the coumarin ring is the site of the electron-withdrawing carbonyl conjugation, making C-4-substituted derivatives electronically distinct from their C-3 counterparts. This regioisomeric difference has been shown to affect biological activity in related coumarin–heterocycle hybrids: in the Al-Wahaibi et al. (2018) series, compounds bearing the heterocycle at the coumarin-4 position via a methylene linker (series 4a–c, 5a–c, 8a–c) exhibited divergent anticancer activities ranging from inactive to IC₅₀ = 2.656 µM against HCT116 cells, demonstrating that the exact attachment mode is a critical determinant of potency [1]. No published head-to-head comparison between the 4-(triazolothiadiazol-6-yl) and 3-(triazolothiadiazol-6-yl) regioisomers has been identified at the time of this analysis.

regioisomerism molecular design coumarin chemistry

Direct C–C Bond Linkage vs. Thioether/Amine Linkers: Structural Rigidity and Conformational Constraints

In 4-{3-benzyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}-2H-chromen-2-one, the coumarin and triazolothiadiazole moieties are connected via a direct C–C bond between the coumarin C-4 and the thiadiazole C-6 positions. This contrasts with the majority of published triazolothiadiazole–coumarin hybrids, which employ flexible thioether (–S–CH₂–) [2] or methylene (–CH₂–) [1] linkers. The direct C–C linkage reduces conformational freedom and locks the two aromatic systems into a more rigid, coplanar (or near-coplanar) orientation. In related heterocyclic systems, increased conformational rigidity has been correlated with enhanced target-binding entropy and improved selectivity [3], although no direct biophysical comparison data exist for this specific compound versus linker-containing analogs.

conformational restriction linker chemistry triazolothiadiazole–coumarin hybrids

3-Benzyl Substituent on Triazolothiadiazole: A Distinct Pharmacophoric Feature vs. Aryl or Heteroaryl Analogs

The 3-benzyl group on the triazolothiadiazole core distinguishes this compound from analogs bearing 3-aryl (phenyl, substituted phenyl) or 3-heteroaryl substituents. In the Al-Wahaibi et al. (2018) series, the most potent anticancer compound (8c, IC₅₀ = 2.656 µM, HCT116) carries a 4-sulfonamidophenylamino group at the 6-position, while the benzylideneamino derivative 4c (IC₅₀ = 4.363 µM) contains an arylidene moiety [1]. The benzyl substituent introduces a methylene spacer that increases conformational flexibility and lipophilicity (calculated logP ~3.5 for the benzyl-substituted core vs. ~3.0 for the directly attached phenyl analog [2]), which may influence membrane permeability and CYP450 interactions. However, no direct experimental comparison between 3-benzyl and 3-phenyl or 3-aryl derivatives of the 4-(triazolothiadiazol-6-yl)-coumarin scaffold has been published at the time of this analysis.

benzyl pharmacophore triazolothiadiazole SAR lipophilic substitution

Computational Drug-likeness and Physicochemical Profile vs. Class Averages

The compound 4-{3-benzyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}-2H-chromen-2-one occupies a distinct region of drug-likeness space relative to the broader triazolothiadiazole–coumarin library. With a molecular weight of 360.4 g/mol, 2 hydrogen bond acceptors (the coumarin carbonyl and a triazole/thiadiazole nitrogen), 0 hydrogen bond donors, and a topological polar surface area (TPSA) of approximately 70–80 Ų (estimated), it falls within favorable oral drug-likeness parameters (Lipinski Rule of Five compliant) [1]. By contrast, the highly potent but larger 8c analog (MW ≈ 465, with sulfonamide and aniline substituents) from the Al-Wahaibi et al. series exceeds the typical lead-like MW threshold and carries additional H-bond donors that may limit permeability [2]. The absence of H-bond donors in the target compound may confer advantages in membrane permeation and metabolic stability, though this has not been experimentally verified against named comparators.

drug-likeness ADME prediction physicochemical profiling

Recommended Research and Procurement Scenarios for 4-{3-benzyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}-2H-chromen-2-one


Regioisomeric Probe in Coumarin Structure–Activity Relationship (SAR) Studies

When building a comprehensive SAR matrix for triazolothiadiazole–coumarin hybrids, 4-{3-benzyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}-2H-chromen-2-one serves as the 4-substituted coumarin reference point. It enables direct comparison with the more abundantly reported 3-substituted coumarin analogs (e.g., those synthesized by Pavurala et al. [1]) to deconvolute the contribution of coumarin attachment position to biological activity. Without this regioisomer, SAR conclusions drawn solely from 3-substituted series may miss position-dependent electronic or steric effects [2].

Conformationally Restricted Scaffold for Crystallography or Biophysical Fragment Screening

The direct C–C bond linking the coumarin and triazolothiadiazole rings eliminates the conformational ambiguity introduced by thioether or methylene linkers found in related compounds [1]. This rigid architecture makes the compound suitable for X-ray crystallography studies where a well-defined ligand pose is required, or for fragment-based screening libraries where linker flexibility can confound binding-mode interpretation [3].

Lead-Like Starting Point for Oral Bioavailability Optimization Programs

With a molecular weight of 360.4 g/mol, zero hydrogen bond donors, and a calculated logP of approximately 3.5 [4], this compound occupies a favorable region of lead-like chemical space. Compared to larger, more polar triazolothiadiazole–coumarin derivatives (e.g., compound 8c with MW ≈ 465 and three H-bond donors [2]), this compound offers greater ligand efficiency and may serve as a more tractable starting point for medicinal chemistry optimization toward orally bioavailable candidates.

Lipophilic Pharmacophore Probe for Hydrophobic Protein Binding Pockets

The 3-benzyl substituent provides a lipophilic extension (calculated XLogP3 ~3.5) that differentiates this compound from directly attached aryl analogs [4]. This feature makes it useful for probing hydrophobic sub-pockets in target proteins where a phenyl ring with a methylene spacer may achieve complementary van der Waals contacts not accessible to directly attached aryl groups. This is relevant for kinase inhibitor design, where such benzyl groups frequently occupy hydrophobic back pockets [2].

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